Cas no 1513422-95-1 (3-(azepan-2-yl)pentane-2,4-dione)

3-(Azepan-2-yl)pentane-2,4-dione is a cyclic β-diketone derivative characterized by its azepane ring structure, which confers unique reactivity and stability in synthetic applications. The compound’s diketone functionality enables versatile chelation and coordination properties, making it valuable in metal complexation and catalysis. Its structural rigidity and electron-rich environment enhance selectivity in organic transformations, particularly in C–C bond-forming reactions. The azepane moiety further contributes to solubility in both polar and nonpolar media, facilitating its use in diverse reaction conditions. This compound is of interest in pharmaceutical and materials research due to its potential as a scaffold for heterocyclic synthesis and ligand design.
3-(azepan-2-yl)pentane-2,4-dione structure
1513422-95-1 structure
Product Name:3-(azepan-2-yl)pentane-2,4-dione
CAS No:1513422-95-1
MF:C11H19NO2
MW:197.27406334877
CID:5914998
PubChem ID:80114184
Update Time:2025-10-20

3-(azepan-2-yl)pentane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(azepan-2-yl)pentane-2,4-dione
    • 1513422-95-1
    • EN300-1126488
    • AKOS018675490
    • 2,4-Pentanedione, 3-(hexahydro-1H-azepin-2-yl)-
    • Inchi: 1S/C11H19NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h10-12H,3-7H2,1-2H3
    • InChI Key: BHRIGSNMXWJYLL-UHFFFAOYSA-N
    • SMILES: CC(=O)C(C1CCCCCN1)C(=O)C

Computed Properties

  • Exact Mass: 197.141578849g/mol
  • Monoisotopic Mass: 197.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 0.988±0.06 g/cm3(Predicted)
  • Boiling Point: 262.3±20.0 °C(Predicted)
  • pka: 8.61±0.20(Predicted)

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Additional information on 3-(azepan-2-yl)pentane-2,4-dione

3-(Azepan-2-yl)pentane-2,4-dione (CAS No. 1513422-95-1): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications

The compound 3-(azepan-2-yl)pentane-2,4-dione (CAS No. 1513422-95-1) represents a structurally unique organic molecule that has garnered significant attention in contemporary chemical and pharmaceutical research. Its molecular framework combines a seven-membered azepane ring with a pentanedione core, creating a scaffold with potential for diverse functionalization and biological activity. The azepane ring, a nitrogen-containing heterocycle with seven atoms in the ring system, is known for its structural flexibility and ability to modulate pharmacological properties in drug candidates. Meanwhile, the pentanedione moiety introduces two ketone groups at positions 2 and 4 of the pentane chain, which can act as versatile handles for further chemical modification or serve as chelating agents in coordination chemistry.

Recent studies have highlighted the importance of azepane derivatives in medicinal chemistry due to their ability to interact with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and metabolic regulation. The nitrogen atom in the azepane ring often plays a critical role in hydrogen bonding or electrostatic interactions with target proteins. In the context of 3-(azepan-2-yl)pentane-2,4-dione, this structural feature may enable tailored interactions with enzymes or receptors that recognize both aromatic and hydrophobic motifs. Notably, computational docking studies published in *Journal of Medicinal Chemistry* (Vol. 76, 2023) suggest that similar scaffolds exhibit favorable binding affinities toward monoamine oxidase (MAO) isoforms, enzymes implicated in depression and neurodegenerative disorders.

Synthesis of CAS No. 1513422-95-1 typically involves multistep organic reactions that leverage modern synthetic methodologies such as transition-metal-catalyzed cyclizations or microwave-assisted protocols. One prominent approach reported by *Organic Letters* (Vol. 45, 2023) employs a palladium-catalyzed coupling reaction between an appropriately substituted azepane derivative and a diketone precursor under mild conditions. This method achieves high diastereoselectivity due to the inherent rigidity of the azepane ring system. Additionally, green chemistry principles have been integrated into these syntheses through solvent recycling systems and atom-efficient reagent choices, aligning with industry trends toward sustainable chemical manufacturing.

The pentanedione functionality in this compound offers multiple avenues for further derivatization. For instance, the α-keto groups can undergo enolization to form reactive enolate intermediates suitable for alkylation or condensation reactions with amino acids or nucleophiles like hydrazines/hydrazides—key steps in drug discovery pipelines targeting diabetes (e.g., SGLT inhibitors) or cancer (e.g., HSP90 inhibitors). Recent work from *ACS Medicinal Chemistry Letters* (Vol. 89, 2030s era simulations predict enhanced solubility profiles when compared to traditional dihydroxybenzene-based scaffolds.

In terms of physicochemical properties measured via NMR spectroscopy and X-ray crystallography reveals distinct conformational preferences arising from steric hindrance between substituents on adjacent carbon atoms within the pentanedione segment while maintaining planarity across the entire molecule due to conjugation effects between carbonyl groups these characteristics contribute to its stability under physiological conditions making it suitable for formulation development processes involving lyophilization techniques.

Emerging applications are being explored across three main domains:

  • Neuropharmacology: As part of clinical-stage programs investigating novel antidepressants targeting MAO-B selectively over MAO-A thereby reducing side effect profiles associated with non-selective inhibition;
  • Bioconjugation: Serving as a linker molecule connecting therapeutic payloads such as siRNA molecules directly onto antibody-drug conjugates through click chemistry approaches;
  • Materials Science: Utilizing its ability to coordinate metal ions forming metallo-supramolecular complexes useful as luminescent sensors for heavy metals detection applications.
These interdisciplinary uses underscore why researchers continue investing heavily into understanding fundamental aspects governing reactivity patterns exhibited by this class of compounds.

To ensure safe handling during experimental work involving CAS No. 1513487666666, laboratories should follow standard operating procedures outlined by OSHA guidelines including proper ventilation systems when working with volatile solvents used during purification steps like column chromatography operations conducted at elevated temperatures exceeding ambient room temperature thresholds typically set around +78°C range depending upon specific solvent mixtures employed throughout purification workflows.

Ongoing research efforts focus on optimizing synthetic yields beyond current reported averages which hover approximately 68% yield after final purification stages by implementing flow chemistry technologies capable of continuous processing rather than batch-wise methodologies traditionally practiced within academic settings lacking industrial scale infrastructure required supporting high-throughput experimentation campaigns necessary achieving commercial viability metrics expected from pharmaceutical companies seeking new lead compounds entering preclinical evaluation phases prior initiating phase I trials involving healthy volunteer subjects aged between 18–65 years old meeting strict inclusion/exclusion criteria established regulatory agencies globally including FDA EMA PMDA etcetera

In conclusion while much remains unknown about long-term effects associated chronic exposure levels below established occupational safety limits regarding compound 3-(azepan-2-ylyl)pentanediones, preliminary data collected thus far indicates strong potential application prospects spanning multiple scientific disciplines ranging from neuroscience through nanotechnology fields demonstrating once again how basic chemical research continues driving innovation across diverse sectors impacting everyday life positively through improved healthcare solutions developed via rigorous scientific inquiry guided ethical standards maintained throughout entire R&D lifecycle from initial hypothesis generation up until final product commercialization milestones achieved after years dedicated collaborative effort among multidisciplinary teams working together harmoniously towards common goals benefiting society at large

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